N-(2-methylphenyl)-3-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]propanamide
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Overview
Description
N-(2-methylphenyl)-3-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a 2-methylphenyl group, a piperidin-1-ylmethyl group, and a pyrrolidin-1-yl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-3-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-methylphenylamine, piperidin-1-ylmethyl chloride, and pyrrolidine. These intermediates are then subjected to a series of reactions including amide bond formation, nucleophilic substitution, and reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-3-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-3-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-3-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]propanamide
- N-(2-methylphenyl)-3-[3-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]propanamide
- N-(2-methylphenyl)-3-[3-(azepan-1-ylmethyl)pyrrolidin-1-yl]propanamide
Uniqueness
N-(2-methylphenyl)-3-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]propanamide is unique due to its specific combination of functional groups, which may confer distinct physicochemical properties and biological activities compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.
Properties
IUPAC Name |
N-(2-methylphenyl)-3-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-17-7-3-4-8-19(17)21-20(24)10-14-23-13-9-18(16-23)15-22-11-5-2-6-12-22/h3-4,7-8,18H,2,5-6,9-16H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVABRVBRHXRAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCC(C2)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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